(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Overview
Description
“(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane” is a starting material for the synthesis of chiral diazabicyclic ligands, applicable in the preparation of dicopper (II) complexes . It is also used as an active pharmaceutical intermediate . The 2,5-diazabicyclo[2.2.1]heptane scaffold is incorporated into a variety of compounds having pharmacological and catalytic applications .
Synthesis Analysis
The synthesis of “this compound” involves the tosylation of the amino group in the (S)-trans-4-hydroxyproline, followed by reduction of the carboxylic acid fragment with sodium borohydride . The multicomponent synthesis of seven new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates has also been described .Molecular Structure Analysis
The molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring has been characterized . The asymmetric unit contains two crystallographically independent cages of 2,5-diazabicyclo[2.2.1]heptane .Chemical Reactions Analysis
The compound has been used in the preparation of chiral diazabicyclic ligands, applicable in the preparation of dicopper (II) complexes . It has also been used in the multicomponent synthesis of seven new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates .Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C8H14, with an average mass of 110.20 g/mol .Scientific Research Applications
Enantioselective Catalysis
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane derivatives have been synthesized using the directed metalation strategy, leading to their application in enantioselective catalysis. This was confirmed by comparing NMR spectra with a product of proven configurational assignment by X-ray crystallographic analysis (Jordis, Kesselgruber, & Nerdinger, 2001).
Synthesis Accessibility
A practical and concise synthetic sequence has been developed to provide easy access to this compound on a gram scale. This synthesis features a Staudinger reduction of an azide to facilitate transannular cyclisation (Beinat, Banister, McErlean, & Kassiou, 2013).
Antibacterial Applications
Novel 6-fluoro-7-diazabicycloalkylquinolonecarboxylic acids, including danofloxacin, a veterinary antibacterial agent, have been synthesized and evaluated for their antibacterial activity against various pathogenic bacteria. The 2,5-diazabicyclo[2.2.1]heptane derivatives played a crucial role in this synthesis (McGuirk et al., 1992).
Structural Characterization
The molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring has been characterized, with the crystal structure revealing two independent cages of the compound, protonated at the nitrogen sites (Britvin & Rumyantsev, 2017).
Asymmetric Organocatalysis
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives have been used as organocatalysts in the enantioselective Biginelli reaction, yielding products with significant biological activity. This highlights the compound's potential in asymmetric synthesis (González-Olvera, Demare, Regla, & Juaristi, 2008).
Synthesis of Veterinary Antibacterial Agents
Improved synthesis methods for the antibacterial agent Danofloxacin Mesylate and its key intermediate, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, have been developed. These methods are suitable for large-scale industrial production (Ding Yan, 2004).
Synthesis of α,β-Diamino Acid Derivatives
A novel synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid from l-4-hydroxyproline has been reported, opening pathways for its use in peptides and drug discovery (Ivon et al., 2015).
Complex Formation for Catalysis
Chiral (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives have been used to form dicopper(II) complexes, characterized for their potential in catalytic applications (Pérez et al., 2011).
Antiproliferative Activity against Cancer
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate-nitrostyrene hybrids have shown significant antiproliferative activity against cervical cancer cell lines, offering potential therapeutic applications (Laskar et al., 2018).
Mechanism of Action
Target of Action
It is known to be used as a starting material for the synthesis of chiral diazabicyclic ligands . These ligands are applicable in the preparation of dicopper(II) complexes , which play a crucial role in various biochemical reactions.
Mode of Action
It is known to be a precursor in the preparation of diazabicyclo[221]heptane derivatives, which are used as catalysts in asymmetric catalysis reactions .
Biochemical Pathways
Its derivatives are known to be involved in asymmetric catalysis reactions , which are crucial in many biological processes, including the synthesis of various biomolecules.
Result of Action
Its derivatives are known to act as catalysts in asymmetric catalysis reactions , which can influence the synthesis of various biomolecules.
Safety and Hazards
Future Directions
The compound has potential applications in medicinal chemistry and pharmaceutical research . It is frequently employed in synthetic chemistry as a rigid bicyclic counterpart of the piperazine ring . The 2,5-diazabicyclo[2.2.1]heptane scaffold is incorporated into a variety of compounds having pharmacological and catalytic applications .
properties
IUPAC Name |
(1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-4-5-2-6(8)3-7-5/h5-7H,2-4H2,1H3/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDRYBUJCGOYCQ-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2C[C@H]1CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452416 | |
Record name | (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
134679-22-4 | |
Record name | (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What synthetic strategies can be employed to access (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane?
A1: One effective approach utilizes a multi-step synthesis starting from N-tosylated trans-4-hydroxy-L-proline. [] This method involves reduction, tosylation, cyclization with methylamine, and final deprotection to yield the desired this compound as a dihydrobromide salt. [] Another strategy leverages directed metalation to introduce substituents at the C-3 position of the diazabicyclo[2.2.1]heptane scaffold. []
Q2: How is the absolute configuration of C-substituted this compound derivatives determined?
A2: Researchers rely on a combination of NMR spectroscopy and X-ray crystallography. By comparing the NMR spectra of newly synthesized C-substituted derivatives with those of compounds whose configuration has been unambiguously determined by X-ray crystallographic analysis, the absolute configuration of the new derivatives can be assigned. [] This approach ensures accurate stereochemical characterization, which is crucial for understanding the compounds' potential applications in enantioselective catalysis.
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